![molecular formula C12H15NO B1350687 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one CAS No. 31435-75-3](/img/structure/B1350687.png)
6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one, also known as DMNQ, is a synthetic compound that has been widely used in scientific research for its unique properties. DMNQ is a redox-active quinone that can undergo reversible one-electron reduction and oxidation, making it a useful tool for studying redox signaling pathways in biological systems.
Scientific Research Applications
Antitumor and Anticancer Activities
- Bcl-2 Inhibitors: 3,4-dihydronaphthalen-1(2H)-one derivatives, including 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one, have been synthesized and shown to exhibit significant antitumor activities against various human neoplastic cell lines. These compounds are also effective in inhibiting the Bcl-2 protein, a key player in cancer cell survival (Wang et al., 2017).
- Antiproliferative Effects: A study involving novel tetralone derivatives bearing 1,2,4-triazole moiety, derived from longifolene, showed that certain compounds, including those related to 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one, have broad-spectrum anticancer activity against multiple human cancer cell lines (Zhu et al., 2020).
Chemical Synthesis and Characterization
- Synthetic Applications: The compound has been used in various synthetic applications, demonstrating its versatility in organic chemistry. For instance, its reactivity in Claisen–Schmidt condensation reactions and other chemical transformations has been explored in the synthesis of various derivatives with potential pharmacological activities (Collins et al., 1994).
- Structural Analysis: Studies involving the structural analysis and characterization of derivatives of 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one using techniques like NMR, FTIR, and MS spectroscopy contribute to a deeper understanding of its chemical properties and potential applications (Oku & Homoto, 1987).
Photophysical Studies
- Probe Properties in Photophysical Studies: The photophysical properties of derivatives of6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one have been investigated, highlighting their potential as probes in the study of biological systems. The behavior of these compounds under various solvent conditions provides insights into their categorization as probes of polarity and other specific and general effects of the solvent (Everett et al., 2010).
Miscellaneous Applications
- Mast Cell-Stabilizing Properties: Derivatives of 3,4-dihydronaphthalen-1(2H)-one, including those with a structure similar to 6-(dimethylamino)-3,4-dihydronaphthalen-1(2H)-one, have shown mast cell-stabilizing activity, which could have implications for allergic and inflammatory conditions (Barlow et al., 2011).
- Cytoprotective Effects: Certain derivatives have been evaluated for their cytoprotective effects against oxidative damage in cells, potentially offering therapeutic applications in oxidative stress-related conditions (Kil et al., 2018).
properties
IUPAC Name |
6-(dimethylamino)-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13(2)10-6-7-11-9(8-10)4-3-5-12(11)14/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJWFFXNAZUXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=O)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396146 | |
Record name | 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
31435-75-3 | |
Record name | 6-(Dimethylamino)-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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